molecular formula C7H6ClNO B8809247 3-Chloro-benzaldehyde oxime

3-Chloro-benzaldehyde oxime

Cat. No. B8809247
M. Wt: 155.58 g/mol
InChI Key: PEGODJOFVRYPMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07524813B2

Procedure details

A solution of hydroxylamine hydrochloride (3.68 g, 53 mmol) in water (5 ml) was added to a solution of 3-chlorobenzaldehyde (5.00 ml, 44 mmol) in ethanol (20 ml). A solution of sodium hydroxide (2.64 g, 66 mmol) in water (5 ml) was added. The reaction mixture was stirred at room temperature for 48 h. The reaction mixture was given onto water/ice (150 ml). The formed precipitation was isolated by filtration and dissolved in dichloromethane (200 ml). This solution was dried over magnesium sulphate. The solvent was removed to give 3.88 g of 3-chlorobenzaldehyde oxime, which was used without further purification.
Quantity
3.68 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.64 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][OH:3].[Cl:4][C:5]1[CH:6]=[C:7]([CH:10]=[CH:11][CH:12]=1)[CH:8]=O.[OH-].[Na+]>O.C(O)C.ClCCl>[Cl:4][C:5]1[CH:6]=[C:7]([CH:10]=[CH:11][CH:12]=1)[CH:8]=[N:2][OH:3] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
3.68 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
5 mL
Type
reactant
Smiles
ClC=1C=C(C=O)C=CC1
Name
Quantity
5 mL
Type
solvent
Smiles
O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
2.64 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 48 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The formed precipitation
CUSTOM
Type
CUSTOM
Details
was isolated by filtration
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
This solution was dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
The solvent was removed

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
ClC=1C=C(C=NO)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 3.88 g
YIELD: CALCULATEDPERCENTYIELD 56.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07524813B2

Procedure details

A solution of hydroxylamine hydrochloride (3.68 g, 53 mmol) in water (5 ml) was added to a solution of 3-chlorobenzaldehyde (5.00 ml, 44 mmol) in ethanol (20 ml). A solution of sodium hydroxide (2.64 g, 66 mmol) in water (5 ml) was added. The reaction mixture was stirred at room temperature for 48 h. The reaction mixture was given onto water/ice (150 ml). The formed precipitation was isolated by filtration and dissolved in dichloromethane (200 ml). This solution was dried over magnesium sulphate. The solvent was removed to give 3.88 g of 3-chlorobenzaldehyde oxime, which was used without further purification.
Quantity
3.68 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.64 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][OH:3].[Cl:4][C:5]1[CH:6]=[C:7]([CH:10]=[CH:11][CH:12]=1)[CH:8]=O.[OH-].[Na+]>O.C(O)C.ClCCl>[Cl:4][C:5]1[CH:6]=[C:7]([CH:10]=[CH:11][CH:12]=1)[CH:8]=[N:2][OH:3] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
3.68 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
5 mL
Type
reactant
Smiles
ClC=1C=C(C=O)C=CC1
Name
Quantity
5 mL
Type
solvent
Smiles
O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
2.64 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 48 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The formed precipitation
CUSTOM
Type
CUSTOM
Details
was isolated by filtration
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
This solution was dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
The solvent was removed

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
ClC=1C=C(C=NO)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 3.88 g
YIELD: CALCULATEDPERCENTYIELD 56.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.